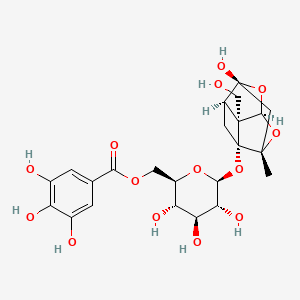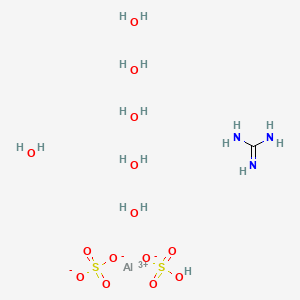![molecular formula C21H25F3N4O2 B593051 3-cyclohexyl-6-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-2,4(1H,3H)-pyrimidinedione CAS No. 1883548-87-5](/img/structure/B593051.png)
3-cyclohexyl-6-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-2,4(1H,3H)-pyrimidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
- ML-179 (also known as SR-1309) is an inverse agonist that primarily targets LRH-1 (Liver receptor homologue-1) .
- ML-179 has a molecular weight of 422.44 g/mol and the chemical formula C21H25F3N4O2 .
- Solubility: ML-179 is soluble in DMSO (12.5 mg/mL) .
- Storage: It can be stored at -20°C (2 years) or -80°C (6 months) .
Target of Action
Pharmacokinetics
Result of Action
生化学分析
Biochemical Properties
ML-179 plays a significant role in biochemical reactions. It interacts with the liver receptor homolog-1 (LRH-1), a nuclear receptor that regulates gene expression . The nature of these interactions involves ML-179 acting as an inverse agonist, leading to repression of LRH-1 activity .
Cellular Effects
ML-179 has profound effects on various types of cells and cellular processes. It influences cell function by altering the expression of haptoglobin and serum amyloid proteins A1 and A4 . It also induces the death of estrogen-receptor negative MDA-MB-231 breast cancer cells .
Molecular Mechanism
The molecular mechanism of action of ML-179 involves binding interactions with LRH-1, leading to enzyme inhibition and changes in gene expression . This results in the repression of LRH-1 activity and alterations in the expression of specific proteins .
Metabolic Pathways
ML-179 is involved in metabolic pathways through its interaction with LRH-1 . Detailed information on the specific enzymes or cof
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-6-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-2,4(1H,3H)-pyrimidinedione involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers .
Industrial Production Methods
Industrial production of this compound follows stringent protocols to ensure high purity and yield. The compound is synthesized in controlled environments to maintain its stability and efficacy. The production process involves the use of advanced chemical synthesis techniques and purification methods .
化学反応の分析
Types of Reactions
3-cyclohexyl-6-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-2,4(1H,3H)-pyrimidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: this compound can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from the reactions of this compound include its oxidized and reduced derivatives, as well as substituted compounds with different functional groups .
科学的研究の応用
3-cyclohexyl-6-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-2,4(1H,3H)-pyrimidinedione has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the liver receptor homolog-1 (LRH1) and its role in various biochemical pathways
Biology: Employed in research to understand the biological functions of LRH1 and its impact on cellular processes
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases related to LRH1 dysregulation
Industry: Utilized in the development of new drugs and therapeutic agents targeting LRH1
類似化合物との比較
Similar Compounds
Some compounds similar to 3-cyclohexyl-6-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-2,4(1H,3H)-pyrimidinedione include:
SR-1309: Another inverse agonist of LRH1 with similar potency and selectivity.
T0901317: A synthetic ligand for liver X receptors (LXRs) that also exhibits activity against LRH1.
Uniqueness of this compound
This compound stands out due to its high selectivity and potency as an inverse agonist of LRH1. Its unique chemical structure allows for specific interactions with LRH1, making it a valuable tool in research and potential therapeutic applications .
特性
IUPAC Name |
3-cyclohexyl-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1,3-diazinane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27F3N4O2/c22-21(23,24)15-5-4-8-17(13-15)26-9-11-27(12-10-26)18-14-19(29)28(20(30)25-18)16-6-2-1-3-7-16/h4-5,8,13,16,18H,1-3,6-7,9-12,14H2,(H,25,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWKLBPBUXCXRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)CC(NC2=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the role of Magnetic Resonance Imaging (MRI) in prostate cancer staging?
A1: MRI plays a crucial role in the local staging of prostate cancer before treatment []. It helps to determine the extent of the tumor within the prostate gland and whether it has spread to nearby tissues [].
Q2: Are there specific MRI techniques that are particularly useful for prostate cancer staging?
A2: Yes, studies have shown that using Diffusion-Weighted Imaging (DWI) in addition to standard MRI can improve the accuracy of prostate cancer staging [].
Q3: What is the significance of N-terminal-pro B-type natriuretic peptide (NT-proBNP) in pulmonary embolism?
A1: Elevated levels of NT-proBNP in patients diagnosed with pulmonary embolism have been associated with a higher risk of in-hospital complications [].
Q4: Is troponin I a reliable marker for predicting complications in pulmonary embolism?
A2: Research suggests that unlike NT-proBNP, troponin I levels are not significantly different between patients with complicated and uncomplicated pulmonary embolism []. Therefore, it might not be as accurate a predictor of complications in this context.
Q5: Can soluble (pro)renin receptor (s(P)RR) be used to predict gestational diabetes mellitus (GDM)?
A3: Studies have shown a potential link between elevated s(P)RR concentrations during the first trimester of pregnancy and an increased risk of developing GDM later in pregnancy [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(E)-N-(benzenesulfonamido)-C-phenylcarbonimidoyl] acetate](/img/structure/B592975.png)
![1H-[1,2,4]Triazolo[4,3-a][1,3]diazepine](/img/structure/B592976.png)




